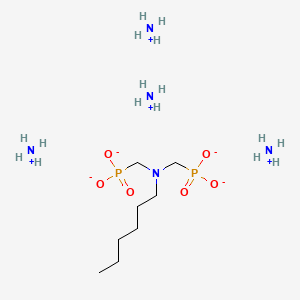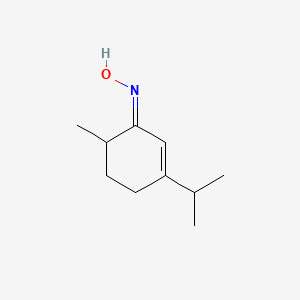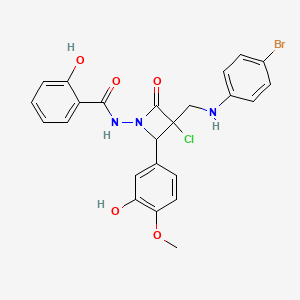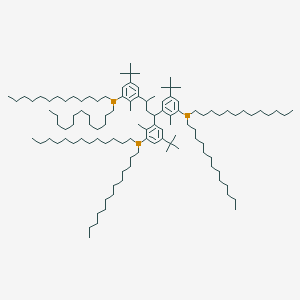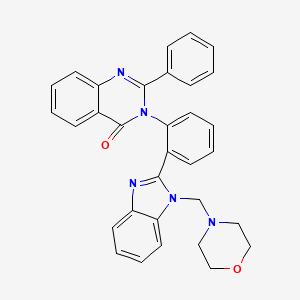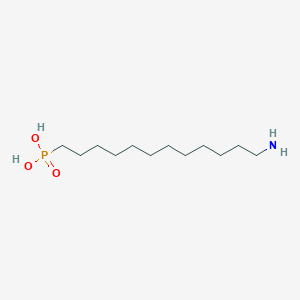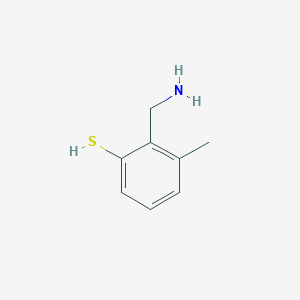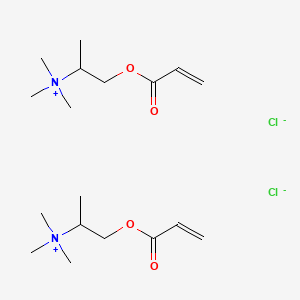
Indole, 3-(2-(hydroxyamino)propyl)-, hydrochloride, (+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole, 3-(2-(hydroxyamino)propyl)-, hydrochloride, (±)- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the construction of the indole ring followed by functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions. For Indole, 3-(2-(hydroxyamino)propyl)-, hydrochloride, (±)-, the hydroxyamino group can be introduced through a series of steps involving protection and deprotection strategies to ensure the selective functionalization of the indole core.
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Indole, 3-(2-(hydroxyamino)propyl)-, hydrochloride, (±)- can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro indole derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Indole, 3-(2-(hydroxyamino)propyl)-, hydrochloride, (±)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of Indole, 3-(2-(hydroxyamino)propyl)-, hydrochloride, (±)- involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The indole core can also participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
Indole, 3-(2-(hydroxyamino)propyl)-, hydrochloride, (±)- is unique due to the presence of the hydroxyamino group, which imparts distinct chemical reactivity and potential biological activity compared to other indole derivatives.
This detailed article provides a comprehensive overview of Indole, 3-(2-(hydroxyamino)propyl)-, hydrochloride, (±)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
94033-11-1 |
|---|---|
Molecular Formula |
C11H15ClN2O |
Molecular Weight |
226.70 g/mol |
IUPAC Name |
hydroxy-[1-(1H-indol-3-yl)propan-2-yl]azanium;chloride |
InChI |
InChI=1S/C11H14N2O.ClH/c1-8(13-14)6-9-7-12-11-5-3-2-4-10(9)11;/h2-5,7-8,12-14H,6H2,1H3;1H |
InChI Key |
JFCUOBHVXXNDTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)[NH2+]O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


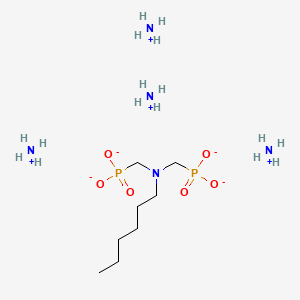
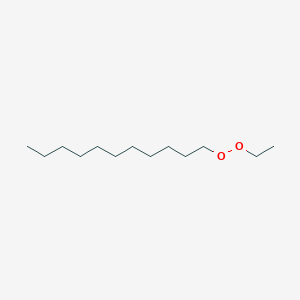
![2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B13784072.png)
